6-nitro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-nitro-3,4-dihydroquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 6th position and a carbonyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves the nitration of 3,4-dihydroquinolin-2(1H)-one. One common method includes the use of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures, around -5°C, to control the nitration process and prevent over-nitration. The product is then isolated by precipitation and purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo oxidation reactions to form quinoline derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Quinoline derivatives with ketone or carboxylic acid groups.
Reduction: 6-amino-3,4-dihydroquinolin-2(1H)-one.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: 6-nitro-3,4-dihydroquinolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical studies.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-nitro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity.
Comparison with Similar Compounds
3,4-dihydroquinolin-2(1H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-amino-3,4-dihydroquinolin-2(1H)-one: Formed by the reduction of the nitro group, with different biological and chemical properties.
6-chloro-3,4-dihydroquinolin-2(1H)-one: Contains a chloro group instead of a nitro group, leading to different reactivity and applications.
Uniqueness: 6-nitro-3,4-dihydroquinolin-2(1H)-one stands out due to its nitro group, which imparts unique reactivity and biological activity. This functional group allows for various chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.
Properties
IUPAC Name |
6-nitro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h2-3,5H,1,4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMSVHWAVMTBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408452 | |
Record name | 6-nitro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-16-8 | |
Record name | 3,4-Dihydro-6-nitro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22246-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-nitro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitro-3,4-dihydroquinolin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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